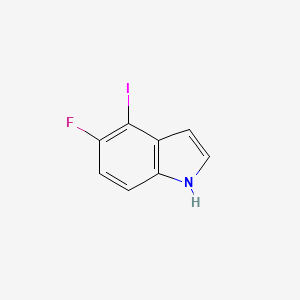

5-fluoro-4-iodo-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVWMIMJWJJLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 4 Iodo 1h Indole and Analogues

Direct Halogenation Strategies for Indole (B1671886) Scaffolds

Direct C-H functionalization of the indole core is an atom-economical approach to introduce halogen substituents. However, the inherent reactivity of the indole ring, which favors electrophilic substitution at the C3 position, presents a significant challenge for functionalization at the C4 position of the benzene (B151609) ring. Overcoming this requires specialized strategies that can direct the halogenation to the desired position.

Regioselective Iodination and Fluorination Protocols

Achieving regioselective installation of both fluorine and iodine onto the indole scaffold is a complex task. While direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents, the introduction of iodine can be more readily controlled.

Direct electrophilic iodination of an indole substrate, such as 5-fluoroindole (B109304), would be the most straightforward approach to synthesize 5-fluoro-4-iodo-1H-indole. However, electrophilic aromatic substitution on the indole nucleus is kinetically favored at the C3 position. Iodination at the benzene ring positions (C4-C7) is significantly more difficult and generally requires the C2 and C3 positions to be blocked or the use of directing groups.

Common iodinating reagents used in electrophilic substitutions include N-iodosuccinimide (NIS) and molecular iodine (I₂), often activated by an oxidizing agent or a Lewis acid. For a substrate like 5-fluoroindole, direct iodination without a directing group would likely yield a mixture of products, with substitution occurring at C3, C6, or other positions, rather than the sterically hindered and electronically less activated C4 position. Research has demonstrated efficient and highly regioselective methods for the direct C5-H iodination of indoles, but achieving C4 selectivity remains a significant hurdle for standard electrophilic substitution protocols rsc.org. The use of silver salts, such as Ag₂SO₄, in conjunction with iodine can promote iodination of halogenated aromatic compounds with specific regioselectivity, though this has been primarily demonstrated on simpler chlorinated systems nih.govuky.edu.

Table 1: Common Reagents for Electrophilic Iodination

| Reagent | Activating Agent / Conditions | Typical Reactivity |

|---|---|---|

| N-Iodosuccinimide (NIS) | Strong Acid (e.g., TFA) | Iodination of electron-rich aromatics. |

| Iodine (I₂) | Oxidizing Agent (e.g., H₂O₂) | Generates a more powerful electrophile (I⁺). |

| Iodine Monochloride (ICl) | N/A | More reactive than I₂. |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on a directing metalation group (DMG), typically containing a heteroatom, which coordinates to an organolithium reagent (e.g., n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.org

For the synthesis of this compound, this approach would begin with an N-protected 5-fluoroindole. The N-H proton of indole is acidic and would be preferentially deprotonated by the organolithium base; therefore, protection of the indole nitrogen is essential. A suitable DMG, such as a pivaloyl (Piv) or a diisopropylcarbamoyl (CONiPr₂) group, is installed on the nitrogen. This DMG directs the lithiation to the C4 position. The resulting C4-lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the desired 4-iodo product. The choice of directing group is crucial for controlling the regiochemistry and preventing metalation at other sites like C2 or C7. Following iodination, the directing group can be removed under appropriate conditions to afford this compound. This method offers excellent regiochemical control that is often difficult to achieve with other synthetic approaches. nih.govharvard.edu

A versatile, two-step approach for the C4-functionalization of indoles involves an initial iridium-catalyzed C-H borylation, followed by conversion of the resulting boronic ester to an iodide. Transition-metal-catalyzed C-H borylation has become a premier method for the atom-economical functionalization of heterocycles. nih.gov

The regioselectivity of the borylation is controlled by the steric and electronic environment of the C-H bonds and can be guided by a directing group on the indole nitrogen. nih.gov While many methods favor borylation at the C3 or C7 positions, specific directing groups can steer the iridium catalyst to the C4 position. researchgate.net Once the C4-borylated 5-fluoroindole is obtained, the carbon-boron bond can be readily converted to a carbon-iodine bond. This is typically achieved by treating the boronic ester with an iodine source, such as sodium iodide in the presence of an oxidizing agent (e.g., chloramine-T) or N-iodosuccinimide. This borylation-halogenation sequence provides an indirect yet highly effective route to the target molecule, leveraging the precise control offered by transition metal catalysis. rsc.org Metal-free borylation methods have also been developed that can provide access to C4-borylated indoles. nih.govacs.org

Transition Metal-Catalyzed Halogenation Reactions

Direct C-H halogenation catalyzed by transition metals, particularly palladium, has emerged as a powerful tool for the synthesis of functionalized indoles. rsc.org These reactions often rely on a directing group to achieve high levels of regioselectivity. For the synthesis of this compound, a directing group would be placed on the indole, often at the C3 or N1 position, to guide the catalyst to the C4-H bond.

For instance, a removable carbonyl group at the C3 position can direct a palladium catalyst to functionalize the C4 position. rsc.org In a typical catalytic cycle, the directing group coordinates to the palladium center, leading to a cyclometalated intermediate via C-H activation at the C4 position. Subsequent reaction with an iodinating agent, such as N-iodosuccinimide, leads to the formation of the C-I bond and regeneration of the active catalyst. This strategy allows for the direct installation of an iodine atom at the C4 position with high selectivity, which is otherwise challenging to achieve. researchgate.net

Annulation and Cyclization Approaches to the this compound Core

An alternative and highly effective strategy for constructing the this compound framework is through annulation or cyclization reactions. These methods build the indole's heterocyclic ring from acyclic or simpler cyclic precursors that already contain the requisite 4-iodo-5-fluoro substitution pattern on the aromatic ring. This approach circumvents the regioselectivity challenges associated with the direct halogenation of the indole core.

One of the most prominent methods in this category is the Larock indole synthesis . synarchive.comwikipedia.org This palladium-catalyzed reaction involves the heteroannulation of a substituted ortho-iodoaniline with an alkyne. wikipedia.org To synthesize this compound, the starting material would be 3-fluoro-2,4-diiodoaniline. However, a more practical precursor would be a suitably protected 3-fluoro-4-iodo-2-ethynylaniline, which could undergo an intramolecular cyclization. A more common variant involves the reaction of an ortho-haloaniline with a terminal alkyne. For this specific target, a plausible route would start with 2-amino-5-fluoro-6-iodobenzaldehyde, which could be condensed with a suitable partner to form the pyrrole (B145914) ring.

The Fischer indole synthesis is another classical and versatile method for indole formation. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. organic-chemistry.orgnih.gov To obtain this compound, the key starting material would be (3-fluoro-4-iodophenyl)hydrazine. Condensation of this hydrazine (B178648) with a suitable carbonyl compound, such as pyruvic acid followed by decarboxylation, under acidic conditions would lead to the formation of the desired indole core through a synarchive.comsynarchive.com-sigmatropic rearrangement. nih.gov

Table 2: Comparison of Annulation/Cyclization Strategies

| Synthetic Method | Key Precursors | General Conditions | Advantages |

|---|---|---|---|

| Larock Indole Synthesis | ortho-iodoaniline derivative, alkyne | Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | High versatility, good functional group tolerance. ub.eduresearchgate.net |

Fischer Indole Synthesis and its Modifications for Halogenated Precursors

The Fischer indole synthesis, a venerable method for constructing the indole nucleus, involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgorganic-chemistry.org The reaction typically proceeds by heating the arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde, in the presence of a Brønsted or Lewis acid. wikipedia.org

For the synthesis of this compound, the logical starting material would be (4-fluoro-3-iodophenyl)hydrazine. The reaction of this hydrazine with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, would form the corresponding hydrazone. Subsequent acid-catalyzed cyclization via a wikipedia.orgwikipedia.org-sigmatropic rearrangement is expected to yield the desired indole. wikipedia.org

Modifications for Halogenated Precursors:

Modern modifications of the Fischer synthesis have improved its scope and efficiency, particularly for halogenated precursors. The Buchwald-Hartwig amination can be employed to synthesize the necessary N-arylhydrazones from aryl halides, offering a versatile entry point for variously substituted indoles. wikipedia.org Another significant advancement is the use of milder catalysts and reaction conditions to accommodate sensitive functional groups like iodine.

A key challenge in the Fischer synthesis of disubstituted indoles from meta-substituted phenylhydrazines is controlling the regioselectivity of the cyclization. The reaction can potentially yield two regioisomeric indole products. Computational studies have shown that the regiochemical outcome is influenced by the electronic nature of the substituents on the phenylhydrazine. nih.gov Electron-withdrawing groups can disfavor one of the possible wikipedia.orgwikipedia.org-sigmatropic rearrangement transition states, leading to the preferential formation of a single regioisomer. nih.gov In the case of (4-fluoro-3-iodophenyl)hydrazine, the electronic effects of both the fluorine and iodine atoms will dictate the preferred cyclization pathway.

Table 1: Key Aspects of Fischer Indole Synthesis for Halogenated Indoles

| Feature | Description |

| Starting Material | Substituted phenylhydrazine (e.g., (4-fluoro-3-iodophenyl)hydrazine) |

| Reagent | Aldehyde or ketone |

| Catalyst | Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂) |

| Key Intermediate | Arylhydrazone |

| Mechanism | wikipedia.orgwikipedia.org-sigmatropic rearrangement |

| Challenge | Regioselectivity with meta-substituted hydrazines |

Bischler Indole Synthesis and Related Protocols

The Bischler indole synthesis provides an alternative route to the indole core, typically yielding 2-arylindoles from the reaction of an α-haloketone with an excess of an aniline (B41778). wikipedia.org The reaction proceeds through the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization. wikipedia.org

To synthesize a this compound scaffold using this method, one would start with 4-fluoro-3-iodoaniline (B1368116). Reaction of this aniline with an α-haloketone, such as α-bromoacetone, would furnish the corresponding α-(4-fluoro-3-iodoanilino)ketone. Subsequent acid-catalyzed cyclization would then lead to the formation of the indole ring.

While the classical Bischler synthesis often requires harsh conditions and can suffer from poor yields and lack of regioselectivity, modern protocols have addressed some of these limitations. wikipedia.org The use of microwave irradiation has been shown to accelerate the reaction and improve yields. scispace.com A study on the synthesis of 5-fluoroindole utilized the reaction of 4-fluoroaniline (B128567) with 2-bromoacetaldehyde diethyl acetal, followed by cyclization promoted by trifluoroacetic anhydride. diva-portal.org This suggests that similar conditions could be adapted for the more substituted 4-fluoro-3-iodoaniline.

Sugasawa Indole Synthesis Adaptations

The Sugasawa indole synthesis is a versatile method that involves the ortho-acylation of an aniline derivative with an α-haloacetonitrile, followed by a reductive cyclization to form the indole. diva-portal.org This approach is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.

For the synthesis of this compound, 4-fluoro-3-iodoaniline would be the starting material. The first step involves a Friedel-Crafts-type acylation at the ortho position to the amino group with chloroacetonitrile, typically catalyzed by a Lewis acid like boron trichloride (B1173362) or aluminum trichloride. diva-portal.org This would yield 2-amino-5-fluoro-6-iodo-α-chloroacetophenone. The subsequent step is a reductive cyclization of this intermediate, often achieved using sodium borohydride, to furnish the final this compound. diva-portal.org

Palladium-Catalyzed Annulation Strategies from Haloanilines

Palladium-catalyzed reactions have become powerful tools for the synthesis of substituted indoles. One common strategy involves the annulation of ortho-haloanilines with alkynes. This approach offers a high degree of flexibility in introducing substituents at various positions of the indole ring.

In the context of this compound, a suitable precursor would be a dihaloaniline such as 2-bromo-4-fluoro-5-iodoaniline. The palladium-catalyzed coupling of this aniline with a terminal alkyne, followed by an intramolecular cyclization, would lead to the desired indole. The choice of the alkyne would determine the substituent at the 2-position of the resulting indole. For an unsubstituted C2-position, a protected acetylene (B1199291) equivalent can be used.

A significant advantage of this methodology is the potential for controlling regioselectivity through the choice of ligands. nih.gov Studies on the palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines have demonstrated that the regioselectivity of the cyclization can be influenced by the phosphine (B1218219) ligand employed. acs.orgnih.gov For instance, the use of triphenylphosphine (B44618) (PPh₃) can favor the formation of 2-fluoroalkylated indoles, while tri(o-tolyl)phosphine (P(o-Tol)₃) can lead to the preferential formation of 3-fluoroalkylated indoles. acs.org This ligand-controlled regioselectivity could be a valuable tool in directing the cyclization to form the desired this compound isomer when using unsymmetrical alkynes.

Reductive Cyclization Methods for this compound Precursors

Reductive cyclization of ortho-nitroaryl compounds is a widely used and robust method for indole synthesis, with the Leimgruber-Batcho indole synthesis being a prominent example. diva-portal.org This strategy is particularly advantageous for large-scale synthesis due to the availability of starting materials and the often high-yielding nature of the reactions.

To apply this method for the synthesis of this compound, a suitable precursor would be a 2-nitrotoluene (B74249) derivative, such as 4-fluoro-5-iodo-2-nitrotoluene. The synthesis of a related compound, 6-iodo-5-fluoro-1H-indole, has been reported starting from 3-iodo-4-fluoro-6-methylnitrobenzene. tsijournals.com The process involves the formation of an enamine by reacting the nitrotoluene with a dimethylformamide acetal, followed by a reductive cyclization of the enamine to the indole. tsijournals.com Various reducing agents can be employed for the cyclization step, including iron in acetic acid, palladium on carbon with hydrogen, or Raney nickel. diva-portal.orgtsijournals.com

Another reductive cyclization approach involves the reaction of indolylnitrochalcone derivatives. For instance, the Michael addition of an indole to a 2-nitrochalcone, followed by reductive cyclization using Fe/HCl, has been shown to produce 4-indolylquinoline derivatives in good yields. nih.gov While this specific example leads to a different heterocyclic system, the principle of reductive cyclization of a nitro group to facilitate ring closure is broadly applicable.

Table 2: Comparison of Reductive Cyclization Precursors

| Precursor | Key Transformation | Common Reducing Agents |

| o-Nitrotoluene derivative | Formation of enamine followed by reductive cyclization | Fe/AcOH, Pd/C, H₂, Raney Ni |

| o-Nitrostyrene derivative | Reductive cyclization | Pd and/or Ru catalysts with CO surrogates |

| Indolylnitrochalcone derivative | Reductive cyclization of the nitro group | Fe/HCl |

Multi-Step Synthetic Sequences and Process Optimization

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for integrating multiple reaction and purification steps into a single, continuous process. syrris.jpbohrium.com For a multi-step synthesis of this compound, each of the individual steps, such as the formation of a key intermediate and its subsequent cyclization, could be optimized in a flow reactor. Parameters such as temperature, residence time, and reagent stoichiometry can be rapidly screened to identify the optimal conditions.

Process analytical technology (PAT) plays a vital role in the optimization of multi-step syntheses by providing real-time monitoring of reaction progress and product purity. This data can be used to build kinetic models and to implement feedback control loops for maintaining optimal reaction conditions.

Strategies for Minimizing Regioisomeric Product Formation

In the context of the Fischer indole synthesis of this compound from 4-fluoro-3-iodophenylhydrazine, cyclization can theoretically occur at either of the two ortho positions to the hydrazine group, potentially leading to the formation of this compound and 5-fluoro-6-iodo-1H-indole. The regiochemical outcome is governed by a combination of steric and electronic factors. researchwithnj.com The use of specific acid catalysts, such as Eaton's reagent (P₂O₅/MeSO₃H), has been shown to provide unprecedented regiocontrol in the Fischer indole reaction with methyl ketones, favoring the formation of the 3-unsubstituted indole. researchwithnj.com Computational studies can also be employed to predict the favored regioisomer by calculating the activation energies of the competing cyclization pathways. nih.gov

For palladium-catalyzed annulation reactions, the choice of ligand can be a powerful tool for controlling regioselectivity. As mentioned previously, different phosphine ligands can direct the cyclization of unsymmetrical alkynes to favor the formation of either 2- or 3-substituted indoles. acs.org A data-driven approach, using linear regression models with ligand parameters, can help in the rational selection of ligands to achieve the desired regioselectivity. nih.govresearchgate.net Furthermore, the use of directing groups on the aniline precursor can also be an effective strategy to ensure cyclization occurs at a specific position. rsc.org

By carefully selecting the synthetic route and optimizing the reaction conditions, including the choice of catalysts and ligands, the formation of regioisomeric byproducts in the synthesis of this compound can be minimized, leading to a more efficient and selective synthesis.

Scale-Up Considerations in Academic Synthesis

Transitioning the synthesis of complex molecules like this compound and its analogues from a laboratory setting to a larger, preparative scale is a significant challenge in academic and industrial chemistry. This process involves more than simply increasing the quantity of reagents; it requires a thorough re-evaluation of the entire synthetic procedure to ensure safety, efficiency, consistency, and economic viability.

One of the primary considerations is the choice of the synthetic route itself. Methods that are high-yielding and robust on a small scale may not be suitable for larger quantities. For instance, the Fischer indole synthesis, a classic and widely used method for creating the indole core, is noted for its robustness and the use of cost-effective, commercially available reagents, which are advantageous for scaling up. diva-portal.org However, the reaction can face significant challenges, including difficulties in purification and isolation of the final product. reddit.com Researchers often encounter issues where multiple product spots appear on thin-layer chromatography (TLC), which then prove difficult to separate via column chromatography, a common purification technique in academic labs that is less practical at industrial scales. reddit.com

Another major hurdle in scaling up is managing reaction conditions. Many modern synthetic methods, particularly those involving asymmetric or catalytic chemistry, are highly sensitive to factors like temperature, mixing efficiency, and the presence of impurities. drugdiscoverytrends.com Asymmetric technologies developed in academic labs can be particularly difficult to scale because their performance is often directly affected by the scale of the reaction itself. drugdiscoverytrends.com Furthermore, exothermic reactions that are easily controlled in small flasks can become dangerous on a larger scale, requiring specialized equipment for heat management.

The physical properties of intermediates and the final product also play a crucial role. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a significant challenge. drugdiscoverytrends.com Different polymorphs can have different physical properties, including solubility and bioavailability, making it critical to develop a crystallization process that consistently produces the same form at scale. drugdiscoverytrends.com

Miniaturization and automation are emerging as powerful tools to address these challenges. By using technologies like acoustic droplet ejection to perform reactions on a nanomole scale, researchers can rapidly screen a vast number of building blocks and reaction conditions. nih.govrug.nl This high-throughput approach allows for the generation of large datasets that can be analyzed to understand the scope and limitations of a reaction, facilitating a more informed and efficient scale-up process. nih.govrug.nl The ability to demonstrate scalability from the nano- to the milligram-scale provides confidence in the synthetic utility of a chosen route. nih.govrug.nl

Table 1: Key Challenges in Scaling Up Indole Synthesis

| Challenge | Description | Potential Solutions |

|---|---|---|

| Reaction Robustness | Methods may fail or produce inconsistent yields at larger scales. The Fischer indole synthesis, for example, can be problematic depending on the substrates. nih.gov | Select routes known for scalability, such as certain variations of the Fischer diva-portal.org or Leimgruber-Batcho syntheses. tsijournals.com |

| Purification | Chromatographic purification is often not feasible for large quantities. Co-elution of products and impurities is a common issue. reddit.com | Develop robust crystallization procedures; use alternative purification methods like distillation or extraction. |

| Thermal Management | Exothermic reactions can become uncontrollable and hazardous at a large scale. | Use specialized reactors with efficient cooling systems; perform calorimetric studies to understand reaction thermodynamics. |

| Physical Form Control | Inconsistent particle size or polymorphism can affect the final product's properties and performance. drugdiscoverytrends.com | Develop controlled crystallization processes to ensure consistent particle size and polymorphic form. drugdiscoverytrends.com |

| Catalyst Efficiency | Expensive catalysts may be difficult to recover and reuse, impacting cost-effectiveness. drugdiscoverytrends.com | Use immobilized catalysts; develop methods for efficient catalyst recovery and recycling. |

Development of Alternative and Streamlined Synthetic Routes

The inherent challenges associated with traditional methods like the Fischer indole synthesis have spurred the development of alternative and more streamlined routes for producing this compound and its analogues. The motivation for this research is to create synthetic pathways that are more efficient, versatile, and amenable to scale-up.

One significant issue with the Fischer indolization is its failure with certain substitution patterns. nih.gov For example, the synthesis of C3 N-substituted indoles is a notable challenge for this method. nih.gov Computational studies have shown that electron-donating substituents can divert the reaction pathway, preventing the key cyclization step and leading to reaction failure. nih.gov This mechanistic understanding is crucial for designing more reliable synthetic strategies.

The Leimgruber-Batcho indole synthesis has emerged as a popular and industrially feasible alternative. tsijournals.com This two-step method generally avoids the harsh acidic conditions of the Fischer synthesis and is often more tolerant of various functional groups. An efficient, single-stage process based on this reaction has been developed and executed on a multi-kilogram scale for compounds like 5-fluoro-6-chloro-indole, achieving yields of 70-75% without the need for tedious workups or column chromatography. tsijournals.com This makes it a highly attractive route for industrial production.

The development of novel cross-coupling reactions has also provided powerful tools for functionalizing the indole core. nih.gov By first synthesizing a 3-iodo-indole-2-carbonitrile derivative, the iodine atom can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov This strategy allows for the introduction of a wide variety of substituents at the C3 position, providing access to a diverse library of highly functionalized indoles. For example, 5-fluoro-3-iodo-1H-indole-2-carbonitrile has been synthesized as a precursor for such transformations. nih.gov

Table 2: Comparison of Synthetic Routes for Indole Analogues

| Synthetic Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. | Uses readily available starting materials; robust for certain substrates. diva-portal.org | Harsh conditions; not suitable for all substitution patterns; can fail unexpectedly. nih.gov |

| Leimgruber-Batcho Synthesis | Formation of an enamine from a nitrotoluene, followed by reductive cyclization. | Milder conditions; high functional group tolerance; proven scalability. tsijournals.com | May require more steps than the Fischer synthesis for simple indoles. |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization of ortho-haloaniline derivatives. | High yields; good control of regiochemistry; scalable. researchgate.net | Requires palladium catalyst which can be expensive. |

| Post-Functionalization via Cross-Coupling | Introduction of substituents onto a pre-formed iodinated indole core. | High versatility; allows for late-stage diversification of the indole scaffold. nih.gov | Requires a multi-step synthesis of the iodinated precursor. |

Derivatization Strategies and Analogue Synthesis Based on 5 Fluoro 4 Iodo 1h Indole Scaffold

N-Alkylation and N-Arylation of the Indole (B1671886) Nitrogen

The nitrogen atom (N-1) of the indole ring is a common site for functionalization. Deprotonation of the N-H bond with a suitable base generates an indolide anion, which can readily react with various electrophiles.

N-Alkylation is typically achieved by reacting the indole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-Arylation introduces an aromatic ring on the indole nitrogen, a transformation often accomplished through transition-metal-catalyzed cross-coupling reactions. Prominent methods include the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov The Buchwald-Hartwig reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple the indole with aryl halides or triflates. organic-chemistry.org The Ullmann condensation is a classical copper-catalyzed method that couples indoles with aryl halides, often requiring higher reaction temperatures. nih.gov These reactions are pivotal for creating structurally diverse N-arylindoles, which are a significant class of biologically active compounds. nih.govnih.gov

| Reaction Type | Typical Reagents | Catalyst/Base System | Solvent | Key Features |

| N-Alkylation | Alkyl Halides (R-X) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | Straightforward, high-yielding for various alkyl groups. |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides (Ar-X), Aryl Triflates | Pd₂(dba)₃ / Bulky Phosphine Ligands, NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Mild conditions, broad substrate scope including aryl chlorides. organic-chemistry.org |

| N-Arylation (Ullmann) | Aryl Iodides, Aryl Bromides | CuI, Cu₂O / Ligand (e.g., phenanthroline), K₃PO₄, Cs₂CO₃ | DMF, Ethanol | Inexpensive catalyst, often requires higher temperatures. nih.gov |

Substitution and Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the indole ring are electron-rich and thus highly susceptible to electrophilic substitution and other functionalization reactions.

The carbonitrile (-C≡N) group is a valuable functional group that can serve as a precursor to amines, amides, and carboxylic acids. For the 5-fluoro-4-iodo-1H-indole scaffold, cyanation can be targeted at either the C-2 or C-3 position.

A common route to indole-2-carbonitriles involves the dehydration of a corresponding indole-2-carboxamide. The carboxamide can be prepared from an indole-2-carboxylic acid ester. The dehydration step is typically accomplished using reagents like phosphorus oxychloride (POCl₃). This approach has been successfully applied to produce 5-fluoro-1H-indole-2-carbonitrile. nih.gov

Functionalization at the C-3 position can be achieved through direct electrophilic cyanation using a cyanating agent. Alternatively, an existing functional group at C-3, such as a formyl group, can be converted to the nitrile via its oxime derivative followed by dehydration. Research has detailed the synthesis of 5-iodo-1H-indole-3-carbonitrile, providing a template for this transformation. rsc.org

| Position | Synthetic Strategy | Key Reagents | Intermediate |

| C-2 | Dehydration of Carboxamide | POCl₃, SOCl₂ | Indole-2-carboxamide |

| C-3 | Direct Electrophilic Cyanation | N-Cyanosuccinimide (NCS), Tosyl cyanide | N/A |

| C-3 | Conversion from Aldehyde | Hydroxylamine (NH₂OH), then Acetic Anhydride (Ac₂O) | Indole-3-carbaldoxime |

Indole carboxylic acids and their esters are fundamental building blocks in drug discovery. frontiersin.org For the this compound core, these functional groups can be introduced at various positions.

Indole-2-carboxylic esters are often synthesized via the Fischer indole synthesis, where a substituted phenylhydrazine (B124118) is reacted with an α-ketoester like ethyl pyruvate. A more direct approach involves the cyclization of an o-iodoaniline derivative, which has been used to prepare methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. researchgate.net

Indole-3-carboxylic acids and esters can be prepared by direct C-3 carboxylation of the indole using a carboxylating agent or, more commonly, through the oxidation of an indole-3-carbaldehyde. The aldehyde itself is readily installed via Vilsmeier-Haack formylation. This strategy has been documented for the synthesis of methyl 5-iodo-1H-indole-3-carboxylate. rsc.org The resulting ester can be hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding carboxylic acid.

| Position | Synthetic Method | Key Reagents/Reaction | Notes |

| C-2 | Fischer Indole Synthesis | Substituted Phenylhydrazine + α-Ketoester | Builds the indole ring with the ester pre-installed. |

| C-2 | Cyclization | o-Iodoaniline derivative cyclization | Robust method for specific substitution patterns. researchgate.net |

| C-3 | Vilsmeier-Haack followed by Oxidation | 1. POCl₃, DMF; 2. Oxidizing agent (e.g., Ag₂O, KMnO₄) | A reliable two-step process to obtain the carboxylic acid. |

| C-3 | Direct Carboxylation | MgBr₂, CO₂ | Grignard-based method for direct C-3 functionalization. |

The introduction of an imidazolyl moiety onto the indole scaffold can significantly impact its biological activity, particularly in the development of receptor ligands, due to the imidazole's hydrogen bonding capabilities and basicity. A plausible and effective strategy for attaching an imidazole (B134444) ring to the C-4 position of this compound is through a palladium-catalyzed cross-coupling reaction.

Given the presence of an iodo group at the C-4 position, the scaffold is well-suited for Buchwald-Hartwig or similar C-N cross-coupling reactions. In this proposed synthesis, the this compound would be coupled with imidazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method has proven effective for the N-arylation of imidazole with various aryl halides and represents a direct route to the desired C-4 substituted product. biomedres.us

| Component | Example Reagent/Catalyst | Function |

| Indole Substrate | This compound | Aryl halide equivalent |

| Coupling Partner | Imidazole | N-nucleophile |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Palladium(0) |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes catalyst, facilitates oxidative addition/reductive elimination |

| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu | Activates the imidazole N-H for coupling |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

Fusing additional heterocyclic rings to the this compound moiety generates complex polycyclic systems with unique three-dimensional structures and pharmacological profiles. unimi.it Several strategies can be employed to construct these fused systems.

One classical approach is the Pictet-Spengler reaction , which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org To utilize this reaction, the this compound would first need to be converted into the corresponding tryptamine (2-(5-fluoro-4-iodo-1H-indol-3-yl)ethan-1-amine). Subsequent reaction with an aldehyde would yield a tetrahydro-β-carboline fused to the indole core. This reaction is a powerful tool for the synthesis of indole alkaloids and related compounds. nih.gov

Another strategy involves intramolecular cyclization reactions. For instance, functional groups can be installed on the indole nitrogen (N-1) and at the C-4 position, which can then be cyclized. The iodine at C-4 is particularly useful for transition-metal-catalyzed intramolecular reactions, such as Heck or Suzuki couplings, to form a new ring. This approach has been used to synthesize indole-fused benzodiazepines and other diazepinone systems. unimi.itchemistryviews.orgrsc.org

| Fused Ring System | Synthetic Strategy | Key Intermediate/Reaction | Resulting Core Structure |

| Tetrahydro-β-carboline | Pictet-Spengler Reaction | 5-Fluoro-4-iodo-tryptamine + Aldehyde | Pyrido[3,4-b]indole |

| Diazepinone | Intramolecular C-N Coupling | N-1 substituted indole with an amino group tethered to C-4 | Indolo[1,2-a] rsc.orgjk-sci.comdiazepine |

| Benzothiazepinone | Intramolecular C-S/C-N Cyclization | Amide-tethered C-3 sulfenylindole | Indolo[2,3-b] rsc.orgchemistryviews.orgbenzothiazepinone rsc.org |

Generation of Complex Multicomponent Reaction Products

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates structural features from each starting material. nih.gov These reactions are prized for their atom economy and ability to rapidly generate diverse molecular libraries.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgorganicreactions.org A derivative such as this compound-3-carbaldehyde rsc.org can serve as the aldehyde component, leading to the synthesis of complex molecules where the indole scaffold is appended to a dihydropyrimidinone ring.

The Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org Using this compound-3-carbaldehyde as the aldehyde component would allow for the creation of complex peptide-like structures bearing the functionalized indole moiety. The diversity of the final product can be easily tuned by varying the other three components.

| Multicomponent Reaction | Indole-Derived Component | Other Reactants | Resulting Product Scaffold |

| Biginelli Reaction | This compound-3-carbaldehyde | β-Ketoester, Urea/Thiourea | Indolyl-substituted dihydropyrimidinone |

| Ugi Reaction | This compound-3-carbaldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino-N-alkyl-2-(indol-3-yl)acetamide |

Theoretical and Computational Chemistry Studies of 5 Fluoro 4 Iodo 1h Indole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the geometry, stability, and electronic characteristics of complex organic molecules, including indole (B1671886) derivatives. indexcopernicus.comniscpr.res.in

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground-state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and thermochemical parameters. bhu.ac.inresearchgate.net For substituted indoles, DFT calculations, often using functionals like B3LYP, help in understanding how substituents influence the planarity and stability of the indole ring system. niscpr.res.in

Table 1: Representative Calculated Ground State Properties for Indole Isomers (B3LYP/6-311+G level)** This table presents data for related indole isomers to illustrate typical DFT calculation outputs, as specific data for 5-fluoro-4-iodo-1H-indole is not available.

| Property | Indole | Isoindole | Indolizine |

| Total Energy (Hartree) | -325.21 | -325.19 | -325.22 |

| Dipole Moment (Debye) | 2.05 | 1.54 | 1.18 |

| Hardness (η) (eV) | 4.06 | 1.75 | 1.01 |

| Softness (ζ) (eV⁻¹) | 0.25 | 0.57 | 0.99 |

| Data sourced from a computational study on indole isomers, illustrating the types of parameters obtained from DFT calculations. researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, and its energy level is related to the ionization potential, indicating the molecule's nucleophilicity. taylorandfrancis.com The LUMO, conversely, acts as an electron acceptor, and its energy level is related to the electron affinity, reflecting the molecule's electrophilicity. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the electron-withdrawing nature of the halogens is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted indole. nih.gov DFT calculations on halogenated compounds have shown that heavier halogens like iodine can significantly stabilize the LUMO, thereby reducing the HOMO-LUMO gap and increasing electrophilicity. nih.gov The HOMO surface in substituted indoles is often located on the indole core, while the LUMO surface is distributed across the indole system and its substituents. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Related Parameters for Indole Isomers This table provides data for related indole isomers to demonstrate the application of FMO analysis.

| Parameter | Indole | Isoindole | Indolizine |

| E-HOMO (eV) | -5.50 | -7.35 | -7.40 |

| E-LUMO (eV) | -1.44 | -3.05 | -3.19 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.06 | 4.30 | 4.21 |

| Electronegativity (χ) (eV) | 3.47 | 5.20 | 5.29 |

| Electrophilicity (ω) (eV) | 1.48 | 4.11 | 3.50 |

| Data sourced from a computational study on indole isomers. researchgate.net |

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.innih.gov The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net

For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the pyrrole (B145914) ring and potentially influenced by the electronegative fluorine atom. The area around the N-H bond is typically positive. The C2 and C3 positions of the indole ring are generally electron-rich. The substituents would further modulate this surface; the highly electronegative fluorine atom would create a localized negative potential, while the polarizable iodine atom would also influence the charge distribution. Such maps are instrumental in predicting sites for hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.net MEP analyses of various substituted indoles have confirmed that the electron-rich regions are often concentrated on the heterocyclic part of the molecule. nih.govrsc.org

Mechanistic Investigations of Reaction Pathways

Computational chemistry is not only used to study static molecules but also to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway, providing insights into reaction feasibility, rate, and selectivity. rsc.org

Computational Elucidation of Regioselectivity and Stereoselectivity

Many reactions involving substituted indoles can yield multiple products (regioisomers or stereoisomers). Computational studies can predict the most likely outcome by comparing the activation energies of the different possible reaction pathways. For instance, in reactions involving electrophilic substitution on the indole ring, calculations can determine whether the attack is more favorable at the C2, C3, C4, C6, or C7 position by analyzing the stability of the intermediates.

Studies on related indole arynes (indolynes) have successfully used DFT to explain the unusual regioselectivity observed in cycloaddition reactions. acs.org These calculations revealed that the product distribution is controlled by the electronic properties and polarization of the aryne intermediate. acs.orgnih.gov For a molecule like this compound, computational analysis could similarly predict the regioselectivity of reactions such as lithiation, coupling reactions, or additions to the indole core.

Transition State Analysis and Activation Energy Calculations

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Locating the transition state structure and calculating its energy (the activation energy) is a central goal of mechanistic computational studies. nih.gov A lower activation energy corresponds to a faster reaction.

For reactions involving this compound, such as a C-H activation or a cross-coupling reaction, DFT calculations could be used to model the proposed mechanism. acs.org This would involve optimizing the geometries of all reactants, intermediates, transition states, and products. By comparing the calculated activation energies for different proposed mechanisms, the most plausible pathway can be identified. This approach has been applied to understand various catalytic cycles involving indole synthesis and functionalization. acs.orgmdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Modeling

While specific comprehensive SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, computational modeling allows for the rationalization of its potential biological activities based on the well-established roles of its constituent functional groups. The indole scaffold itself is a prominent feature in many biologically active compounds researchgate.net. The introduction of fluorine and iodine substituents provides key modulation points for activity.

Computational SAR studies on related halogenated indole derivatives have demonstrated that the nature and position of the halogen can drastically alter biological endpoints. For instance, in various classes of indole-based inhibitors, the addition of a halogen can enhance binding affinity through favorable hydrophobic or specific halogen bonding interactions with the target protein.

To illustrate the potential impact of the substitutions in this compound, a hypothetical SAR analysis can be constructed based on general principles observed in similar compound series.

Interactive Data Table: Predicted Impact of Substituents on Activity

| Substituent | Position | Predicted Effect on Activity | Rationale |

| Indole Core | - | Foundation for biological activity | Common scaffold in bioactive molecules, mimics peptide structures researchgate.net. |

| 5-Fluoro | 5 | Potentially enhances metabolic stability and binding affinity | Fluorine can block metabolic sites and alter electronic properties. |

| 4-Iodo | 4 | Can form strong halogen bonds, increasing target affinity | Iodine is a strong halogen bond donor. |

For instance, docking studies on other indole-based compounds have shown that the indole nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking interactions with aromatic residues in a protein's active site nih.gov. The fluorine atom at the 5-position of this compound, being highly electronegative, could participate in favorable electrostatic or dipole-dipole interactions. The most significant contribution to binding affinity, however, is likely to arise from the iodine atom at the 4-position.

The following table summarizes potential interactions of this compound with a hypothetical protein active site, based on common interactions observed for similar molecules.

Interactive Data Table: Potential Ligand-Receptor Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Protein Residue (Example) |

| Indole NH | Hydrogen Bond Donor | Aspartate, Glutamate (side chain carboxylate) |

| Indole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan (aromatic side chains) |

| 5-Fluoro | Dipole-Dipole/Electrostatic | Serine, Threonine (hydroxyl group) |

| 4-Iodo | Halogen Bond | Carbonyl oxygen (protein backbone), Lewis basic side chains |

A key feature of this compound from a computational perspective is the presence of an iodine atom, which is a potent halogen bond donor acs.orgnih.gov. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base (e.g., a carbonyl oxygen, a nitrogen atom, or a π-system). The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F acs.org.

Computational studies, such as quantum mechanics calculations, can be employed to characterize the nature and strength of potential halogen bonds formed by this compound. These calculations can determine the electrostatic potential on the surface of the iodine atom, revealing a region of positive potential (a "σ-hole") along the C-I bond axis, which is responsible for the electrophilic nature of the iodine nih.gov.

The interaction energy of a halogen bond involving the iodine of this compound with a model Lewis base (e.g., formaldehyde (B43269) as a mimic of a backbone carbonyl) can be calculated to quantify the stability of this interaction. Such calculations would likely reveal a significant stabilizing energy, highlighting the importance of halogen bonding in the molecular recognition of this compound.

Interactive Data Table: Calculated Properties of Halogen Bonding in a Model System

| Parameter | Value | Significance |

| C-I···O Distance | ~2.8 - 3.2 Å | Shorter than the sum of van der Waals radii, indicating a strong interaction. |

| C-I···O Angle | ~180° | Demonstrates the high directionality of the halogen bond. |

| Interaction Energy | -3 to -5 kcal/mol | A significant contribution to the overall binding affinity. |

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. For a relatively rigid molecule like this compound, MD simulations can be used to explore its rotational and vibrational motions and how it interacts with its environment, such as a solvent or a biological membrane.

An MD simulation of this compound in an aqueous environment would reveal the solvation structure around the molecule. The simulations could show how water molecules orient themselves to interact with the polar N-H group and the halogen substituents. Furthermore, by simulating the molecule within a lipid bilayer, one could predict its membrane permeability and preferred orientation within the membrane, which are crucial parameters for drug-like molecules.

Interactive Data Table: Expected Observations from MD Simulations of this compound

| Simulation Environment | Key Observational Parameter | Expected Outcome |

| Water | Radial Distribution Function of water around key atoms | Structured water molecules around the N-H group and halogens. |

| Lipid Bilayer | Free energy of transfer across the bilayer | Prediction of passive membrane permeability. |

| Protein Binding Site | Root Mean Square Deviation (RMSD) of the ligand | Assessment of the stability of the binding pose over time. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-fluoro-4-iodo-1H-indole, providing detailed information about the hydrogen, carbon, and fluorine atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the five protons on the indole (B1671886) scaffold. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the aromatic ring currents. The N-H proton of the indole ring is anticipated to appear as a broad singlet significantly downfield, typically above δ 10.0 ppm, due to its acidic nature.

The protons on the benzene (B151609) portion of the indole (H-6 and H-7) and the pyrrole (B145914) ring (H-2 and H-3) would exhibit characteristic multiplicities due to spin-spin coupling. Specifically, H-6 would likely appear as a doublet of doublets, coupling to both H-7 and the fluorine atom at C-5. The H-7 proton would appear as a doublet, coupling to H-6. The protons of the pyrrole ring, H-2 and H-3, are expected to resonate as multiplets, coupling with each other and potentially showing long-range couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the this compound molecule. The carbon atoms directly bonded to the electronegative fluorine (C-5) and iodine (C-4) atoms will be most affected. The C-F coupling will cause the C-5 signal to appear as a doublet with a large coupling constant (¹JC-F). The C-4 signal, attached to the heavy iodine atom, will be shifted upfield due to the "heavy atom effect." The remaining carbon signals can be assigned based on their chemical shifts, multiplicities from C-H and C-F couplings, and by comparison with data from similar indole structures.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|---|

| 1 | N-H | >10.0 (broad s) | - | - |

| 2 | C-H | ~7.2-7.4 (m) | ~125-127 | ³JH2-H3 |

| 3 | C-H | ~6.5-6.7 (m) | ~102-104 | ³JH3-H2 |

| 3a | C | - | ~127-129 | - |

| 4 | C-I | - | ~85-90 | - |

| 5 | C-F | - | ~156-160 | ¹JC5-F19 (~240 Hz) |

| 6 | C-H | ~7.0-7.2 (dd) | ~112-115 | ³JH6-H7, ³JH6-F19 |

| 7 | C-H | ~7.3-7.5 (d) | ~125-128 | ³JH7-H6 |

| 7a | C | - | ~135-137 | - |

Utilization of ¹⁹F NMR for Elucidating Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing the fluorine nucleus. For this compound, this spectrum would show a single signal for the fluorine atom at the C-5 position. The precise chemical shift of this signal is highly indicative of the local electronic environment. The multiplicity of the ¹⁹F signal will provide crucial connectivity information; it is expected to appear as a doublet of doublets due to coupling with the ortho protons H-4 (if present, but substituted by iodine here) and H-6. Therefore, in this specific molecule, it will primarily show coupling to the H-6 proton. This technique is invaluable for confirming the regiochemistry of fluorination on the indole ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting H-2 with H-3, and H-6 with H-7, confirming their adjacent relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, correlations from the N-H proton to carbons C-2, C-3, C-3a, and C-7a would confirm the indole ring structure. Similarly, correlations from H-6 to C-4, C-5, and C-7a would verify the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Precise Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can provide an unambiguous elemental composition. The expected exact mass for the molecular ion [M]⁺ of C₈H₅FIN would be calculated, and the experimental value from HRMS would be expected to match this theoretical value within a very narrow tolerance (e.g., < 5 ppm), thus confirming the molecular formula.

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₈H₅FIN | 260.9445 |

| [M+H]⁺ | C₈H₆FIN | 261.9523 |

The fragmentation pattern observed in the mass spectrum would also provide structural proof. Common fragmentation pathways for indoles include the loss of small molecules like HCN. The presence of iodine would lead to a characteristic isotopic pattern and a prominent peak corresponding to the loss of the iodine atom (M-127), which would be a key diagnostic feature in the spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would display several characteristic absorption bands. The most distinct would be the N-H stretching vibration, which appears as a sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings would result in a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-F bond gives rise to a strong absorption band typically found in the 1000-1300 cm⁻¹ range, while the C-I bond stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ region. The presence and position of these bands help to confirm the key functional groups and aspects of the molecular structure.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Weak-Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Elucidation of Conformation and Packing in the Crystal Lattice

Further research and publication of the crystal structure of this compound in peer-reviewed scientific literature would be required to furnish the detailed analysis requested.

Applications of 5 Fluoro 4 Iodo 1h Indole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

5-Fluoro-4-iodo-1H-indole serves as a versatile precursor in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The presence of the iodo group at the C4 position allows for selective transformations, leaving the fluoro group intact for potential subsequent modifications or to modulate the electronic properties of the final product.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between an organohalide and an organoboron compound. This compound can readily participate in Suzuki-Miyaura couplings with various aryl- or heteroarylboronic acids or esters. This allows for the introduction of a wide range of substituents at the 4-position of the indole (B1671886) core, leading to the synthesis of 4-aryl-5-fluoro-1H-indoles. These products can serve as key intermediates in the synthesis of more complex molecules.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with various terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a straightforward route to 4-alkynyl-5-fluoro-1H-indoles. The resulting alkynyl indoles are valuable intermediates that can undergo further transformations, such as cyclization reactions, to construct fused-ring systems.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This compound can be coupled with a diverse range of primary and secondary amines under palladium catalysis to yield 4-amino-5-fluoro-1H-indole derivatives. This reaction is crucial for the introduction of nitrogen-containing functionalities, which are prevalent in many biologically active compounds.

The following table summarizes the key cross-coupling reactions involving this compound:

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 4-Aryl/Alkyl-5-fluoro-1H-indole |

| Sonogashira Coupling | R-C≡CH | C-C | 4-Alkynyl-5-fluoro-1H-indole |

| Buchwald-Hartwig Amination | R₂NH | C-N | 4-Amino-5-fluoro-1H-indole |

Precursor to Biologically Active Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a fluorine atom into an organic molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Therefore, this compound is an attractive starting material for the synthesis of novel, potentially bioactive indole derivatives.

While direct examples of biologically active compounds synthesized from this compound are not extensively documented in publicly available literature, the closely related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been utilized as a key intermediate in the preparation of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. This highlights the potential of 4,5-dihalo-substituted indoles as precursors for antiviral agents.

The functionalization of this compound via the cross-coupling reactions described above can lead to a diverse library of compounds for biological screening. For instance, the introduction of specific aryl or heteroaryl groups at the 4-position could lead to compounds with affinity for various biological targets. Similarly, the synthesis of 4-aminoindole (B1269813) derivatives via Buchwald-Hartwig amination can provide access to molecules with potential kinase inhibitory or other activities.

The following table provides examples of biologically active indole derivatives, illustrating the importance of this scaffold in drug discovery:

| Compound Class | Biological Activity |

| Indole Alkaloids | Anticancer, Antimicrobial |

| Indole-based NNRTIs | Antiviral (HIV) |

| Indole-based Kinase Inhibitors | Anticancer |

| Indole-based Anti-inflammatory Agents | Anti-inflammatory |

Integration into Complex Molecular Architectures

The ability to selectively functionalize the C4 position of the indole ring makes this compound a valuable tool for the construction of complex polycyclic and heterocyclic systems. The derivatives obtained from the initial cross-coupling reactions can be subjected to further synthetic manipulations to build intricate molecular frameworks.

For example, a 4-alkynyl-5-fluoro-1H-indole, synthesized via a Sonogashira coupling, could undergo an intramolecular cyclization reaction to form a fused tricyclic system. Similarly, a 4-amino-5-fluoro-1H-indole derivative could be used as a building block for the synthesis of more complex heterocyclic structures through condensation or cyclization reactions.

The strategic use of protecting groups on the indole nitrogen allows for further functionalization at other positions of the indole ring, providing access to a wide array of polysubstituted indole derivatives. This step-wise and selective functionalization is crucial in the total synthesis of natural products and the design of novel complex molecules with specific properties.

Utility in Ligand Design for Organometallic Catalysis (Hypothetical)

The indole scaffold can be incorporated into the structure of ligands for organometallic catalysts. The electronic properties of the indole ring can influence the catalytic activity of the metal center. The presence of a fluorine atom at the 5-position of this compound would introduce a strong electron-withdrawing group, which could modulate the electronic properties of a ligand derived from it.

Hypothetically, this compound could be used to synthesize novel ligands for various catalytic applications. For instance, a bidentate ligand could be constructed by introducing a coordinating group at the 4-position via a cross-coupling reaction and another at the N1-position. The electronic and steric properties of such a ligand could be fine-tuned by varying the substituent at the 4-position.

Indole-based N-heterocyclic carbene (NHC) ligands have been developed and have shown excellent catalytic activity in palladium-catalyzed carbon-carbon bond formation reactions. Copper(I)-NHC complexes bearing an indole scaffold have also been synthesized and used as effective catalysts for hydrosilylation and C-N coupling reactions. These examples suggest that ligands derived from this compound could potentially be used to develop novel and efficient organometallic catalysts for a range of organic transformations. Further research in this area would be necessary to explore and validate this hypothetical application.

Mechanistic Insights into Biological Activities of 5 Fluoro 4 Iodo 1h Indole and Its Derivatives

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for 5-fluoro-4-iodo-1H-indole have not been fully elucidated in published research. However, based on the known biological activities of related indole (B1671886) compounds, several potential mechanisms can be hypothesized.

Role of Halogen Substituents in Modulating Target Interactions and Binding Affinity

The presence and position of halogen substituents on a pharmacophore are critical in modulating its interaction with biological targets and, consequently, its binding affinity and biological activity. In the case of this compound, the interplay between the fluorine at the 5-position and the iodine at the 4-position is expected to be a key determinant of its pharmacological profile.

Fluorine: The small size and high electronegativity of the fluorine atom can significantly alter the electronic properties of the indole ring. It can influence the acidity of the indole N-H group and modulate the metabolic stability of the molecule. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions within a receptor's binding site. Studies on 5-fluoroindole (B109304) have shown its ability to interfere with bacterial quorum sensing and inhibit biofilm formation, suggesting that the 5-fluoro substitution can be crucial for these activities nih.gov.

Iodine: The large and highly polarizable iodine atom is a potent halogen bond donor. The iodine at the 4-position of the indole ring can form strong and directional halogen bonds with electron-rich atoms (like oxygen, nitrogen, or sulfur) in the amino acid residues of a protein target. This interaction can significantly enhance the binding affinity and specificity of the ligand. Research on other iodo-substituted indoles has highlighted the importance of the iodine atom in achieving high affinity for certain receptors nih.gov.

Interactive Data Table: Properties of Halogen Substituents

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Potential for Halogen Bonding |

| Fluorine | 1.47 | 3.98 | 0.56 | Weak |

| Iodine | 1.98 | 2.66 | 5.35 | Strong |

Mechanistic Studies on Cellular and Subcellular Effects

Specific mechanistic studies on the cellular and subcellular effects of this compound are not currently available in the scientific literature. However, research on related indole derivatives provides some clues as to its potential cellular activities.

Indole compounds are known to exert a wide range of cellular effects, including the modulation of signaling pathways, inhibition of enzyme activity, and interference with microbial processes. For instance, certain 5-fluoro indole derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and migration in cancer cells researchgate.netdntb.gov.ua. Inhibition of this pathway can lead to decreased tumor growth.

Furthermore, studies on various halogenated indoles have demonstrated their potential as antimicrobial agents. For example, 5-fluoroindole has been shown to have antibiofilm and antivirulence properties against the bacterium Serratia marcescens nih.gov. The mechanism for this activity is thought to involve the disruption of quorum sensing, a cell-to-cell communication system in bacteria. It is plausible that this compound could exhibit similar or enhanced antimicrobial effects due to its specific halogenation pattern.

Future research is needed to investigate the specific cellular and subcellular effects of this compound. Such studies would likely involve a range of cell-based assays to assess its impact on cell viability, proliferation, apoptosis, and specific signaling cascades in various cell types, including cancer cells and microbial pathogens.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While methods for synthesizing substituted indoles exist, future research should focus on developing more efficient, cost-effective, and environmentally benign routes to 5-fluoro-4-iodo-1H-indole. The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, and advancements in its synthesis are crucial. nih.govresearchgate.net Current multi-step syntheses, often starting from substituted anilines or nitrotoluenes, can be resource-intensive. researchgate.nettsijournals.comluc.edu

Future work should prioritize the following areas:

C-H Functionalization: Direct, regioselective C-H functionalization represents a powerful strategy to streamline the synthesis of polysubstituted indoles. researchgate.net Research into late-stage C-H iodination and fluorination of an indole precursor could significantly shorten synthetic sequences, reduce waste, and avoid the use of pre-functionalized starting materials. news-medical.net Recent breakthroughs in copper-catalyzed C5-H functionalization of indoles could be adapted, offering a more affordable and scalable approach. news-medical.netbioengineer.org

Green Chemistry Approaches: Emphasis should be placed on developing "green" synthetic protocols. This includes the use of halide catalysis with sustainable oxidants like oxone, which can replace hazardous halogenating agents. acs.orgresearchgate.netspringernature.com Exploring enzymatic halogenation could also provide a highly selective and environmentally friendly alternative to traditional methods, operating in aqueous media at ambient temperatures. frontiersin.org

Flow Chemistry: The implementation of continuous flow synthesis could offer improved reaction control, enhanced safety, and greater scalability compared to batch processing. This is particularly relevant for potentially hazardous reactions involved in halogenation.

One-Pot Reactions: Designing multi-component reactions (MCRs) where anilines, aldehydes, and other building blocks assemble the this compound core in a single step would dramatically improve efficiency. researchgate.netnih.gov

A comparison of traditional versus prospective synthetic paradigms is presented below.

| Feature | Traditional Methods (e.g., Fischer, Leimgruber-Batcho) | Future Methodologies (e.g., C-H Functionalization, Biocatalysis) |

| Starting Materials | Often require pre-functionalized, multi-step precursors. luc.edu | Utilize simpler, more readily available indole or aniline (B41778) feedstocks. |

| Efficiency | Can have lower overall yields due to multiple steps. | Higher atom economy and potentially higher yields. bioengineer.org |

| Sustainability | May use harsh reagents, high temperatures, and hazardous solvents. researchgate.net | Employs safer solvents (e.g., water), milder conditions, and catalytic reagents. springernature.comfrontiersin.org |

| Waste Generation | Produces stoichiometric amounts of byproducts. | Minimizes waste through catalytic cycles and high atom economy. researchgate.net |

Design and Synthesis of Advanced Derivatives for Specific Mechanistic Probes

The this compound scaffold is an excellent platform for creating advanced chemical tools to probe biological systems. The distinct properties of the fluorine and iodine substituents can be exploited to design derivatives for specific applications in chemical biology and drug discovery.

Future research should focus on synthesizing derivatives that incorporate:

Photoaffinity Labels: The carbon-iodine bond can be leveraged for photo-crosslinking studies. Derivatives could be designed where the iodine atom is replaced by a photoactivatable group, such as a diazirine or aryl azide, to covalently label binding partners (e.g., proteins, nucleic acids) upon UV irradiation, helping to identify molecular targets.

Bioorthogonal Handles: Introduction of functional groups like alkynes or azides at various positions on the indole ring (e.g., N1 or C2) would allow for bioorthogonal "click" chemistry reactions. This would enable the attachment of reporter tags, such as fluorophores or biotin, for visualizing the molecule's localization in cells or for affinity-based purification of its interacting partners.

¹⁹F NMR Probes: The fluorine atom at the C5 position serves as an intrinsic ¹⁹F NMR reporter. Since fluorine is absent in biological systems, ¹⁹F NMR provides a background-free signal to study protein-ligand interactions and conformational changes in real-time. diva-portal.org Advanced derivatives could modulate the electronic environment of the fluorine atom to enhance its sensitivity as a probe.

| Derivative Type | Incorporated Functional Group | Application | Rationale |

| Photoaffinity Probe | Diazirine, Aryl Azide | Target Identification | Covalent cross-linking to binding partners upon photoactivation. |

| Bioorthogonal Tool | Alkyne, Azide | Cellular Imaging, Pulldown Assays | Allows "click" chemistry attachment of reporter molecules (e.g., fluorophores). |

| Enhanced NMR Probe | Electron-withdrawing/donating groups | Mechanistic Studies | Modifies the ¹⁹F chemical shift to report on binding events or environmental changes. diva-portal.org |

| Fluorescent Analog | Fused aromatic systems (e.g., naphthalimide) | Bioimaging | Creates intrinsically fluorescent molecules for direct visualization in biological systems. nih.gov |

Deeper Computational and Experimental Mechanistic Investigations of Biological Interactions

To fully exploit this compound and its derivatives in medicinal chemistry, a profound understanding of their interactions with biological macromolecules is essential. A synergistic approach combining computational modeling and experimental validation will be critical.

Future research directions include:

Computational Docking and Molecular Dynamics (MD) Simulations: In silico screening and molecular docking can predict the binding modes of this compound derivatives with various biological targets, such as kinases, ion channels, or enzymes. researchgate.netnih.gov MD simulations can further explore the dynamics and stability of these ligand-protein complexes, providing insights into the energetic contributions of the fluorine and iodine atoms to binding affinity. nih.govresearchgate.net Halogen bonding, a non-covalent interaction involving the electrophilic region of the iodine atom, is a key interaction to model.